5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. [] Sulfonamides are known for their wide range of biological activities and are often employed in medicinal chemistry as key building blocks. [] This particular compound has been explored for its potential as an antithrombotic agent, specifically as a factor Xa inhibitor. []
The synthesis of 5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide (BAY 59-7939) involves multiple steps, culminating in the coupling of a substituted oxazolidinone derivative with 5-chlorothiophene-2-carboxylic acid. [] The detailed synthetic procedure, including specific reagents, conditions, and yields, is described in the patent literature associated with its development as an antithrombotic agent.
The molecular structure of 5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide has been elucidated using X-ray crystallography, revealing key structural features responsible for its biological activity. [] The crystal structure confirms the presence of the chlorothiophene, sulfonamide, and oxazolidinone moieties within the molecule, as well as their spatial arrangement. [] Analysis of the crystal structure highlights the specific interactions between the compound and the active site of factor Xa, providing insight into its potent inhibitory activity. []
5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide acts as a direct inhibitor of factor Xa, a key enzyme involved in the coagulation cascade. [] By binding directly to the active site of factor Xa, it prevents the enzyme from converting prothrombin to thrombin, thereby inhibiting the formation of blood clots. [] This mechanism of action makes it a promising candidate for the development of novel antithrombotic therapies.
The primary scientific application of 5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide lies in its potential as an antithrombotic agent for the prevention and treatment of thromboembolic diseases. [] Its high potency and selectivity for factor Xa, coupled with its excellent in vivo antithrombotic activity, make it a promising candidate for further preclinical and clinical development. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1